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Compound of Interest

2,2-difluoro-1,3-benzodioxole-4-
Compound Name:
carbaldehyde

Cat. No.: B053431

An In-depth Technical Guide to 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: Synthesis,
Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,2-difluoro-1,3-benzodioxole-4-
carbaldehyde, a fluorinated heterocyclic building block of significant interest in medicinal
chemistry and drug development. The strategic incorporation of the difluoromethylene dioxy
group imparts unique electronic properties and metabolic stability to bioactive molecules. This
document details the physicochemical properties, synthesis strategies with mechanistic
insights, analytical characterization, and critical applications of this compound, particularly its
role as a key intermediate in the synthesis of Cystic Fibrosis Transmembrane Conductance
Regulator (CFTR) modulators. This guide is intended for researchers, scientists, and
professionals in the fields of organic synthesis and pharmaceutical development.

Introduction and Nomenclature

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is an aromatic aldehyde built upon a core
benzodioxole scaffold. The defining feature of this molecule is the replacement of the
methylene bridge hydrogen atoms with fluorine, creating a gem-difluoro moiety. This
substitution profoundly influences the molecule's chemical and biological properties.
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The IUPAC name for this compound is 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde. It is
also commonly referred to by its synonym, 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde.[1]

[2]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde
is essential for its handling, reaction design, and characterization.

Physical and Chemical Properties

The known physical and chemical properties of the compound are summarized in the table
below. The data is compiled from various chemical suppliers.[3]

Property Value Citations
CAS Number 119895-68-0 [1][3]
Molecular Formula CsHaF203 [1][3]
Molecular Weight 186.11 g/mol [3]
Appearance Solid or liquid [1112]
Density 1.423 g/mL at 25 °C [1][2]
Refractive Index (n20/D) 1.497 [1112]

NIBFIPXGNVPNHK-
INChl Key [11[2]
UHFFFAOYSA-N

SMILES String O=Cclcccc2clOC(F)(F)0O2 [1][2]

Spectroscopic Characterization

While a complete, published set of spectral data is not readily available, the expected NMR and
mass spectrometry characteristics can be predicted based on the structure and data from
analogous compounds. This information is crucial for reaction monitoring and product
verification.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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* 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons and the aldehyde proton. The three aromatic protons will appear as a
complex multiplet pattern in the aromatic region (typically & 7.0-8.0 ppm). The aldehyde
proton will be a singlet, significantly downfield (& 9.5-10.5 ppm), due to the deshielding effect
of the carbonyl group.

e 13C NMR: The carbon NMR spectrum will show eight distinct signals. The aldehyde carbon
will be significantly downfield (& 185-195 ppm). The carbon of the difluoromethylene group
will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will
have chemical shifts in the range of  110-150 ppm.

2.2.2. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) for CsHaF203 would be observed at m/z
186.11. Common fragmentation patterns for aldehydes include the loss of the formyl radical
(*CHO) or a hydrogen radical (¢H).[4]

Synthesis and Reaction Mechanisms

The synthesis of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde can be approached in a two-
stage process: first, the construction of the 2,2-difluoro-1,3-benzodioxole core, followed by the
regioselective introduction of the formyl group at the 4-position.

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core

The 2,2-difluoro-1,3-benzodioxole core is typically synthesized from catechol or its derivatives.
A common industrial method involves a two-step process starting with the corresponding 2,2-
dichloro-1,3-benzodioxole, which is then subjected to a halogen exchange reaction.[5][6]

Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole from 2,2-Dichloro-1,3-
benzodioxole[5]

o Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux
condenser, and a heating mantle.

e Reagents:
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[e]

2,2-dichloro-1,3-benzodioxole (1.0 mol)

o

Anhydrous potassium fluoride (KF) (3.0 mol)

[¢]

Potassium hydrogen fluoride (KHF2) (catalytic amount)

[¢]

High-boiling point solvent (e.g., sulfolane)

e Procedure:

o Charge the flask with anhydrous potassium fluoride, potassium hydrogen fluoride, and the
solvent.

o Heat the mixture to 140-160 °C with vigorous stirring.
o Slowly add 2,2-dichloro-1,3-benzodioxole to the heated mixture.

o Maintain the reaction at this temperature for several hours, monitoring the progress by gas
chromatography (GC).

o Upon completion, cool the reaction mixture and add water to dissolve the inorganic salts.
o The organic layer, containing the product, will separate.
o Isolate the organic layer and purify by distillation under reduced pressure.

» Expected Yield: ~80-85%

Regioselective Formylation

The introduction of the aldehyde group at the C-4 position of the 2,2-difluoro-1,3-benzodioxole
ring is a critical step. The electronic properties of the difluorinated dioxole ring direct
electrophilic substitution to the C-4 and C-7 positions. A highly regioselective method for ortho-
formylation of phenolic substrates, which can be adapted for this system, utilizes magnesium
chloride and paraformaldehyde.[7][8]

Mechanism of Ortho-Formylation: This reaction proceeds through a chelation-controlled
mechanism. Magnesium chloride acts as a Lewis acid, coordinating to the oxygen atoms of the
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benzodioxole ring. This coordination increases the electron density at the ortho positions (C-4
and C-7) and directs the electrophilic attack of the formylating agent, generated in situ from
paraformaldehyde, to the C-4 position.

Proposed Experimental Protocol: Ortho-Formylation of 2,2-Difluoro-1,3-benzodioxole[7][8]

o Apparatus: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux
condenser, and an inert gas (argon or nitrogen) inlet.

¢ Reagents:

o

2,2-difluoro-1,3-benzodioxole (1.0 eq)

[¢]

Anhydrous magnesium chloride (MgClz) (2.0 eq)

[e]

Paraformaldehyde (3.0 eq)

[e]

Triethylamine (EtsN) (2.0 eq)

o

Anhydrous tetrahydrofuran (THF) as solvent

e Procedure:

[e]

Under an inert atmosphere, add anhydrous MgClz and paraformaldehyde to the flask.
o Add anhydrous THF, followed by the dropwise addition of triethylamine.

o Stir the mixture for 10-15 minutes.

o Add 2,2-difluoro-1,3-benzodioxole dropwise to the suspension.

o Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours.

o Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

o After completion, cool the reaction to room temperature and quench with 1N HCI.

o Extract the product with an organic solvent (e.g., ethyl acetate).
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o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel.
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Applications in Drug Discovery and Medicinal
Chemistry

The 2,2-difluoro-1,3-benzodioxole scaffold is a "privileged structure™ in medicinal chemistry.
The introduction of fluorine atoms can significantly enhance a drug candidate's metabolic
stability, bioavailability, and binding affinity to its biological target.[9]

Cystic Fibrosis Transmembrane Conductance Regulator
(CFTR) Modulators

A prominent application of 2,2-difluoro-1,3-benzodioxole derivatives is in the development of
drugs for cystic fibrosis (CF).[1][10] CF is caused by mutations in the CFTR gene, leading to a
dysfunctional protein. CFTR modulators are small molecules that correct the function of the
mutated protein.

e Tezacaftor (VX-661): This CFTR corrector, approved for clinical use, incorporates the 2,2-
difluoro-1,3-benzodioxole moiety. The aldehyde is a key precursor for the synthesis of the
carboxylic acid, which is then coupled with other fragments to form the final drug molecule.

e ABBV/GLPG-2222: This is an investigational CFTR corrector that also utilizes the 2,2-
difluoro-1,3-benzodioxole-5-yl group, demonstrating the continued importance of this scaffold
in the development of new CF therapies.[11]

The difluoromethylenedioxy group in these molecules is thought to improve their
pharmacokinetic properties by blocking metabolic oxidation at the benzodioxole ring, a
common site of metabolism for non-fluorinated analogues.
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Safety and Handling

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is classified as a hazardous substance and
should be handled with appropriate safety precautions.

» Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin
reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

e Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF
ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse
cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
Continue rinsing).[2]
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It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

2,2-difluoro-1,3-benzodioxole-4-carbaldehyde is a valuable and versatile building block in
modern organic and medicinal chemistry. Its synthesis, while requiring careful control of
regioselectivity, is achievable through established methods. The unique properties conferred by
the difluorinated benzodioxole moiety make it a critical component in the design of new
therapeutic agents, most notably in the ongoing development of more effective treatments for
cystic fibrosis. This guide provides a foundational understanding of this important compound for
researchers engaged in drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2,2-difluoro-1,3-benzodioxole-4-carbaldehyde IUPAC
name]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053431#2-2-difluoro-1-3-benzodioxole-4-
carbaldehyde-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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